molecular formula C9H15ClO4 B14437266 4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate CAS No. 73761-36-1

4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate

Cat. No.: B14437266
CAS No.: 73761-36-1
M. Wt: 222.66 g/mol
InChI Key: UIINPVSSFNRBHB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate is a chemical compound known for its unique structure and reactivity. It is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate typically involves the reaction of 4,4,5,5-Tetramethyl-1,3-dioxolane-2-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one and chloroacetic acid.

    Esterification: The compound can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs in the presence of water or aqueous base.

    Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.

Major Products

    Nucleophilic substitution: Products include substituted dioxolanes.

    Hydrolysis: Products are 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one and chloroacetic acid.

    Esterification: Products are esters of this compound.

Scientific Research Applications

4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate involves its reactivity as an electrophile due to the presence of the chloroacetate group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate is unique due to its combination of the dioxolane ring and the chloroacetate group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical products .

Properties

CAS No.

73761-36-1

Molecular Formula

C9H15ClO4

Molecular Weight

222.66 g/mol

IUPAC Name

(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl) 2-chloroacetate

InChI

InChI=1S/C9H15ClO4/c1-8(2)9(3,4)14-7(13-8)12-6(11)5-10/h7H,5H2,1-4H3

InChI Key

UIINPVSSFNRBHB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)OC(=O)CCl)(C)C)C

Origin of Product

United States

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